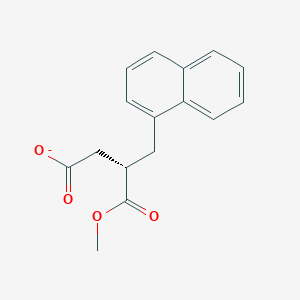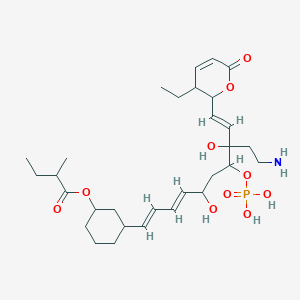
Phosphazomycin C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphazomycin C2 is a potent antibiotic that has gained attention in recent years due to its unique structure and mechanism of action. It is a member of the phosphonate family of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial strains. Phosphazomycin C2 was first isolated from the fermentation broth of Streptomyces species in 1992. Since then, it has been the subject of numerous studies aimed at elucidating its synthesis, mechanism of action, and potential applications in the field of medicine.
Wirkmechanismus
Phosphazomycin C2 works by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis. By inhibiting this enzyme, phosphazomycin C2 prevents the formation of the bacterial cell wall, leading to bacterial death. This mechanism of action is unique among antibiotics and has made phosphazomycin C2 a promising candidate for the treatment of drug-resistant bacterial infections.
Biochemische Und Physiologische Effekte
Phosphazomycin C2 has been shown to have a number of biochemical and physiological effects on bacterial cells. These include inhibition of cell wall synthesis, disruption of cell membrane integrity, and induction of oxidative stress. These effects ultimately lead to bacterial death and have made phosphazomycin C2 a potent antibiotic against a variety of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phosphazomycin C2 in lab experiments is its broad-spectrum activity against a variety of bacterial strains. This makes it a useful tool for studying the mechanisms of bacterial cell wall synthesis and the effects of antibiotics on bacterial cells. However, the complex synthesis process and high cost of the compound can be a limitation for some research groups.
Zukünftige Richtungen
There are several potential future directions for research on phosphazomycin C2. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a treatment for drug-resistant bacterial infections, such as MRSA. Additionally, studies aimed at understanding the compound's mechanism of action at the molecular level could provide valuable insights into the development of new antibiotics with unique mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Phosphazomycin C2 has been the subject of numerous scientific studies aimed at understanding its potential applications in the field of medicine. One area of research has focused on its antibacterial activity against a variety of bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Other studies have investigated its potential as a treatment for urinary tract infections and other bacterial infections.
Eigenschaften
CAS-Nummer |
126688-54-8 |
|---|---|
Produktname |
Phosphazomycin C2 |
Molekularformel |
C30H48NO10P |
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
InChI-Schlüssel |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
Isomerische SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Andere CAS-Nummern |
126688-54-8 |
Synonyme |
phosphazomycin C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
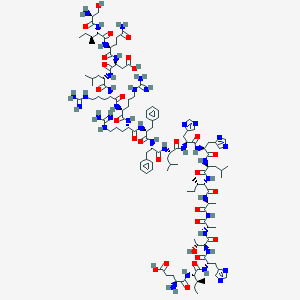

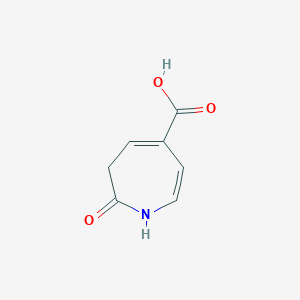
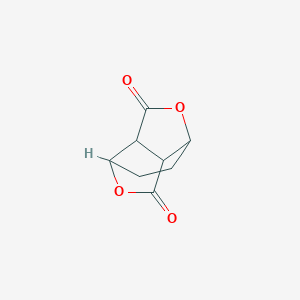
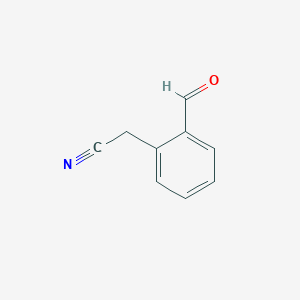
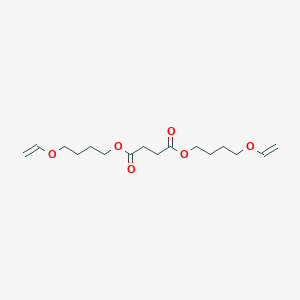
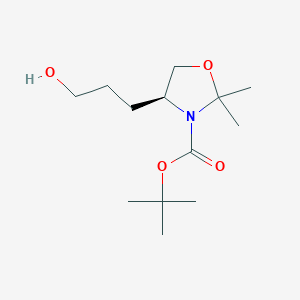
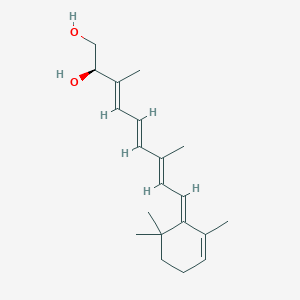
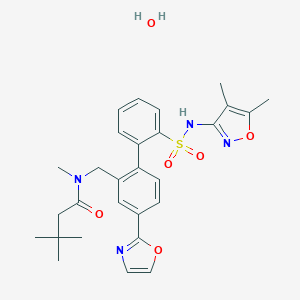
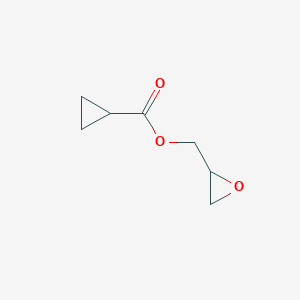
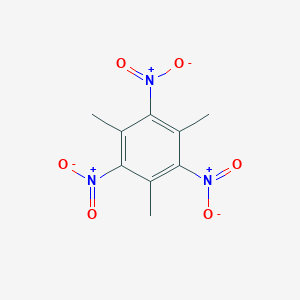
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
